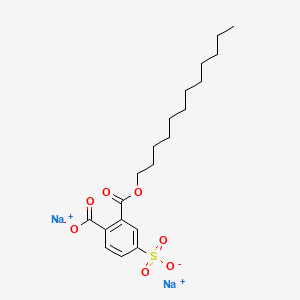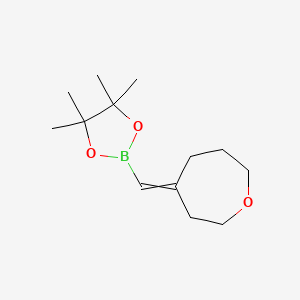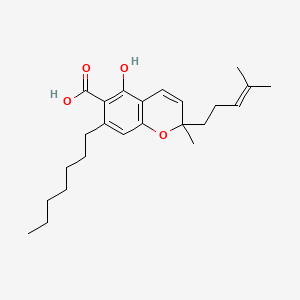
Disodium 2-dodecyl 4-sulphonatophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-dodecyl 4-sulphonatophthalate is a chemical compound with the molecular formula C20H28Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is essential in processes such as emulsification and dispersion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-dodecyl 4-sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by esterification with dodecyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-dodecyl 4-sulphonatophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
Disodium 2-dodecyl 4-sulphonatophthalate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mecanismo De Acción
The primary mechanism by which disodium 2-dodecyl 4-sulphonatophthalate exerts its effects is through its surfactant properties. The compound reduces surface tension, allowing it to disrupt lipid membranes and enhance the solubility of hydrophobic substances. This action is facilitated by the interaction of the sulfonate group with water molecules, which helps to stabilize emulsions and dispersions .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Disodium 4-dodecyl 2-sulphonatosuccinate: Shares similar surfactant properties but has a different chemical backbone
Uniqueness
Disodium 2-dodecyl 4-sulphonatophthalate is unique due to its specific combination of a long alkyl chain and a sulfonate group attached to a phthalate backbone. This structure provides it with distinct solubility and surfactant properties that are advantageous in various applications .
Propiedades
Número CAS |
68003-45-2 |
|---|---|
Fórmula molecular |
C20H28Na2O7S |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
disodium;2-dodecoxycarbonyl-4-sulfonatobenzoate |
InChI |
InChI=1S/C20H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-27-20(23)18-15-16(28(24,25)26)12-13-17(18)19(21)22;;/h12-13,15H,2-11,14H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
FKUITBKKFLKVMS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)


![2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085701.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)

![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)
![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)
